Stereochemistry-Driven Functional Switch: Agonist vs. Antagonist Activity at MC4R
The importance of the (3S,4R) stereochemistry for MC4R agonist activity is established through a direct diastereomeric comparison. Although this specific p-tolyl Boc-intermediate has not been directly assayed, its close analog, trans-4-phenylpyrrolidine-3-carboxamide 20f-1 (derived from the corresponding (3S,4R)-Boc-precursor), exhibited potent MC4R agonism with a binding Ki of 11 nM and a functional EC50 of 24 nM (100% α-MSH efficacy). In contrast, its (3R,4S)-diastereomer 20f-2 functioned as an antagonist with a Ki of 8.6 nM and an IC50 of 65 nM [1]. This demonstrates that procurement of the incorrect stereoisomer would yield a pharmacological tool with opposite functionality.
| Evidence Dimension | MC4R binding affinity (Ki) and functional activity (EC50/IC50) for downstream amide products |
|---|---|
| Target Compound Data | (3S,4R)-4-Phenyl analog (20f-1): Ki = 11 nM, EC50 = 24 nM (full agonist, 100% α-MSH efficacy) [1] |
| Comparator Or Baseline | (3R,4S)-4-Phenyl analog (20f-2): Ki = 8.6 nM, IC50 = 65 nM (antagonist) [1] |
| Quantified Difference | Functional activity inversion: agonist (EC50 24 nM) vs. antagonist (IC50 65 nM); ΔEC50/IC50 ≈ 2.7-fold, but functional class switch from agonism to antagonism. |
| Conditions | Competitive binding assay against [125I]NDP-α-MSH on human MC4R; functional cAMP assay in HEK293 cells expressing human MC4R. [1] |
Why This Matters
The wrong enantiomer or diastereomer produces a pharmacological antagonist rather than the desired agonist, which would invalidate an entire lead optimization campaign.
- [1] Jiang, W., Tran, J. A., Tucci, F. C., Fleck, B. A., Hoare, S. R., Markison, S., ... & Chen, C. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(23), 6546-6552. View Source
